3-Oxo-1-methylquinuclidinium iodide
3-Oxo-1-methylquinuclidinium iodide
a potent inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative, , synthetic.
cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. poor penetration of biological membranes.
a potent inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative,, synthetic.
cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. poor penetration of biological membranes.
a potent inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative,, synthetic.
Brand Name:
Vulcanchem
CAS No.:
6659-51-4
VCID:
VC20746093
InChI:
InChI=1S/C8H14NO.HI/c1-9-4-2-7(3-5-9)8(10)6-9;/h7H,2-6H2,1H3;1H/q+1;/p-1
SMILES:
C[N+]12CCC(CC1)C(=O)C2.[I-]
Molecular Formula:
C8H14INO
Molecular Weight:
267.11 g/mol
3-Oxo-1-methylquinuclidinium iodide
CAS No.: 6659-51-4
Cat. No.: VC20746093
Molecular Formula: C8H14INO
Molecular Weight: 267.11 g/mol
* For research use only. Not for human or veterinary use.

Description | a potent inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative, , synthetic. cell impermeable inhibitor of high-affinity choline uptake (HAChU). For comparative information see the attached table. poor penetration of biological membranes. a potent inhibitor of high-affinity choline uptake (HAChU) in synaptosomes; acetylcholine synthesis inhibitor; weak penetration of biological membranes. Quinicludine derivative,, synthetic. |
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CAS No. | 6659-51-4 |
Molecular Formula | C8H14INO |
Molecular Weight | 267.11 g/mol |
IUPAC Name | 1-methyl-1-azoniabicyclo[2.2.2]octan-3-one;iodide |
Standard InChI | InChI=1S/C8H14NO.HI/c1-9-4-2-7(3-5-9)8(10)6-9;/h7H,2-6H2,1H3;1H/q+1;/p-1 |
Standard InChI Key | SVZAZASMEQJJMZ-UHFFFAOYSA-M |
SMILES | C[N+]12CCC(CC1)C(=O)C2.[I-] |
Canonical SMILES | C[N+]12CCC(CC1)C(=O)C2.[I-] |
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